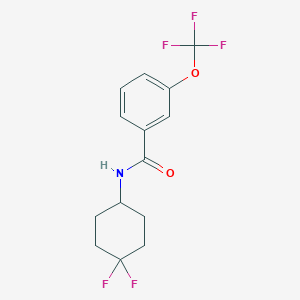

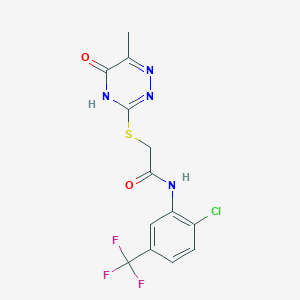

N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

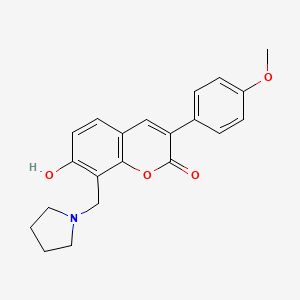

N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide, also known as BAY 59-3074, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as CB1 receptor antagonists, which have been studied for their potential use in the treatment of various medical conditions.

Scientific Research Applications

Application in Antiarrhythmic Activity

Benzamides, including compounds similar to N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide, have been explored for their potential as oral antiarrhythmic agents. Variations in the heterocyclic ring of these benzamides have shown considerable influence on their antiarrhythmic activity, with the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen playing crucial roles (Banitt et al., 1977).

Use in Fluorescent Film Development

Derivatives of compounds like this compound have been utilized to develop fluorescent films. These films have shown promise in detecting specific vapors, such as aniline vapor, due to their photochemical stability and sensitivity (Fan et al., 2016).

Catalysis in Fluorination Processes

Research has shown that derivatives of this compound can be instrumental in catalyzing ortho-fluorination processes, which are significant in medicinal chemistry and synthesis. The conversion of triflamide into a variety of functional groups using these catalysis methods highlights the compound's utility in chemical synthesis (Wang et al., 2009).

Heterocyclic Synthesis

N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides, structurally related to this compound, have been used as precursors in synthesizing heterocycles such as 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. These compounds demonstrate unique electrophilic reactivity due to the presence of fluorine atoms (Meiresonne et al., 2015).

Exploration in Anticonvulsant Properties

Certain fluorinated N-benzamide enaminone analogs, similar to this compound, have been synthesized and evaluated for their potential anticonvulsant properties. These compounds have been tested in acute seizure rodent models, contributing valuable insights to lead optimization studies in anticonvulsant drug development (Amaye et al., 2021).

Insights into Chemoselectivity in Fluorocyclization

The role of similar compounds in fluorocyclization reactions has been examined, providing insights into the chemoselectivity mechanisms. These studies are important for developing new reactions based on hypervalent fluoroiodane reagents, which have diverse applications in organic chemistry (Yan et al., 2016).

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO2/c15-13(16)6-4-10(5-7-13)20-12(21)9-2-1-3-11(8-9)22-14(17,18)19/h1-3,8,10H,4-7H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQITHSWKJKCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2827782.png)

![4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide](/img/structure/B2827785.png)

![N-(4-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2827787.png)

![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B2827792.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2827799.png)